molecular formula C18H15BrN4S2 B2932399 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole CAS No. 863000-89-9

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole

Cat. No.: B2932399
CAS No.: 863000-89-9
M. Wt: 431.37
InChI Key: HMSKHDNMBBTHGE-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. This bifunctional benzothiazole derivative is structurally related to compounds that exhibit potent activity against B-RAF kinase, a critical target in the MAPK signaling pathway . Dysregulation of this pathway is a hallmark of several cancers, particularly melanoma, making inhibitors of this kinase a major therapeutic focus. The molecule's design, featuring two benzothiazole units linked by a piperazine ring, is characteristic of pharmacophores developed to fit snugly into the ATP-binding pocket of kinase targets. The bromine substituent is a key synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of more potent or selective analogs. Its primary research value lies in its utility as a chemical probe for studying kinase signaling cascades and as a lead compound in the discovery of novel targeted anti-cancer agents. Researchers utilize this compound to elucidate the molecular mechanisms of tumor proliferation and to evaluate the efficacy of benzothiazole-based chemotypes in in vitro and in vivo disease models.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSKHDNMBBTHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Core

4-Nitrobenzyl-piperazino benzothiazole
  • Compound: 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole (CAS 478076-98-1)
  • Structure : Features a nitrobenzyl group instead of the 4-bromo substitution.
  • Properties: Molecular weight: 354.43 g/mol (vs. ~433 g/mol for the target compound).
Phenoxybenzoyl-piperazino benzothiazole
  • Compound: 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6)
  • Structure: Replaces the 4-bromo group with a methyl substituent and adds a phenoxybenzoyl moiety.
  • Properties: Molecular weight: 429.5 g/mol. The phenoxybenzoyl group enhances lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted applications .
Pyrazolopyrimidine-benzothiazole hybrids
  • Compound : 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a)
  • Structure : Integrates a pyrazolopyrimidine ring instead of the piperazine linker.
  • Activity: Demonstrated significant antimicrobial activity against P. aeruginosa and C. albicans, suggesting that structural rigidity from the pyrazolopyrimidine system enhances target specificity .

Functional Analogues with Piperazine Linkers

Antiproliferative and Anti-HIV Derivatives
  • Compound : N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j)
  • Structure : Replaces the brominated benzothiazole with a morpholine carboxamide group.
  • Activity : Exhibited moderate antiproliferative activity in vitro, highlighting the importance of the piperazine-carboxamide motif in cellular uptake .
Thiazolylhydrazone Derivatives
  • Compound : 2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene hydrazinecarbothioamide (2)
  • Structure : Uses a thiosemicarbazide linker instead of the benzothiazole-piperazine system.
  • Activity : Demonstrated acetylcholinesterase (AChE) inhibitory activity, suggesting that hydrazone derivatives may target neurodegenerative pathways more effectively than rigid benzothiazole systems .

Antimicrobial Activity

Compound Target Microorganisms Key Findings Reference
Target compound (4-bromo derivative) Not explicitly reported Hypothesized to act via enzyme inhibition (similar to 9c in )
9c (4-bromophenyl-thiazole-triazole) P. aeruginosa, C. albicans IC₅₀: 12.5 µg/mL against P. aeruginosa
Pyrazolopyrimidine 3a P. aeruginosa 80% inhibition at 50 µg/mL

Anticancer Potential

Compound Mechanism Efficacy Reference
Target compound Not reported Likely interacts with DNA/proteins via bromine
BZ-I (furanoyl-piperazine derivative) Apoptosis induction IC₅₀: 8.2 µM against HeLa cells

Crystallographic Insights

  • Dihedral angles : In related compounds (e.g., 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole), the dihedral angle between benzothiazole and aryl groups is ~15.56°, suggesting moderate planarity. The 4-bromo substituent may increase steric hindrance, reducing planarity and altering binding modes .

Biological Activity

The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a piperazine ring and two benzothiazole moieties, contributing to its biological activity. The molecular weight is approximately 320.42 g/mol . The presence of bromine in the structure enhances its pharmacological properties by potentially increasing lipophilicity and biological interactions.

Biological Activity Overview

The biological activities associated with benzothiazole derivatives include:

  • Antimicrobial Activity : Benzothiazole derivatives have shown promising antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity, making them candidates for treating inflammatory diseases.
  • Antioxidant Properties : The ability to scavenge free radicals has been documented in several studies involving benzothiazole compounds.

Antimicrobial Activity

A study conducted on various benzothiazole derivatives indicated that certain compounds, including those structurally related to this compound, demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL , indicating moderate to high potency against these pathogens .

Anti-inflammatory Activity

In vitro assays have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes. For instance, a related compound showed an inhibition rate of 57.35% at a specific dose compared to indomethacin . This suggests that the compound may exert its anti-inflammatory effects through COX inhibition.

Antioxidant Activity

Research has highlighted the antioxidant capacity of benzothiazole derivatives. In one study, compounds exhibited IC50 values as low as 0.05 ± 0.02 mmol/L in radical scavenging assays . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activity. Among these, one derivative exhibited significant antimicrobial and anti-inflammatory properties with an MIC of 100 µg/mL against Mycobacterium tuberculosis and an anti-inflammatory effect comparable to standard drugs .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective potential of benzothiazole derivatives. Compounds were tested for their ability to inhibit acetylcholinesterase (AChE), with some showing IC50 values lower than 5 µM , indicating strong potential for treating neurodegenerative diseases like Alzheimer’s .

Data Tables

Biological ActivityCompoundIC50/ MIC ValueReference
Antimicrobial2-BTB50 - 200 µg/mL
Anti-inflammatoryRelated Compound57.35% inhibition
AntioxidantRelated Compound0.05 ± 0.02 mmol/L
AChE InhibitionRelated Compound<5 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized with brominated benzothiazole moieties under reflux conditions using polar aprotic solvents like DMF or DMSO. Catalysts such as K₂CO₃ or Et₃N are used to deprotonate intermediates and drive the reaction . Yield optimization may involve controlling stoichiometry (e.g., excess piperazine derivatives), reaction time (24–48 hours), and temperature (80–100°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks, particularly the benzothiazole and piperazine moieties. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like C-N and C-S bonds. For crystalline derivatives, X-ray diffraction (XRD) resolves stereochemical ambiguities, as demonstrated in structural studies of similar brominated thiazoles .

Q. What are the primary challenges in achieving regioselective bromination at the 4-position of the benzothiazole ring?

  • Methodological Answer : Bromination at the 4-position requires careful control of electrophilic substitution conditions. Use of N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄ or CH₃COOH) directs bromine to the electron-deficient 4-position. Competing reactions (e.g., 5- or 6-position substitution) can be mitigated by adjusting reaction time and temperature. Monitoring via TLC or HPLC ensures regioselectivity .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets, and what limitations exist?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions between the compound and target proteins (e.g., kinases, GPCRs). The bromine atom’s steric and electronic effects influence binding, while the piperazine moiety enhances solubility and hydrogen bonding. However, force fields may inaccurately model halogen bonding or solvent effects. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations improve accuracy but require significant computational resources .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives, such as anti-inflammatory vs. cytotoxic effects?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural variations (e.g., substituent electronegativity). Systematic SAR studies comparing 4-bromo derivatives with other halogens (e.g., Cl, F) can isolate electronic contributions. Parallel in vitro assays (e.g., COX inhibition for anti-inflammatory activity vs. MTT for cytotoxicity) under standardized protocols clarify mechanistic pathways .

Q. How does the bromine substituent influence the compound’s photophysical properties in fluorescence-based applications?

  • Methodological Answer : Bromine’s heavy-atom effect enhances spin-orbit coupling, increasing intersystem crossing rates and reducing fluorescence quantum yield. However, in benzothiazole-based probes, this can be counterbalanced by rigidifying the structure to restrict non-radiative decay. Time-resolved fluorescence spectroscopy and DFT calculations quantify these effects, as shown in pyrazoline-benzothiazole hybrids .

Q. What crystallographic challenges arise during structure determination of this compound, and how are they addressed?

  • Methodological Answer : Poor crystal growth due to flexible piperazine rings or solvent inclusion is common. Vapor diffusion techniques (e.g., sitting-drop) with mixed solvents (e.g., CH₃OH/CHCl₃) improve crystallization. High-resolution XRD (e.g., synchrotron sources) and SHELXT software resolve disorder in piperazine conformers. Twinning or low-resolution data may require iterative refinement in SHELXL .

Key Citations

  • Structural refinement: SHELXL/SHELXT workflows .
  • Synthetic protocols: Piperazine-benzothiazole coupling .
  • Biological activity: Anti-inflammatory SAR .
  • Photophysical analysis: Pyrazoline-benzothiazole hybrids .

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